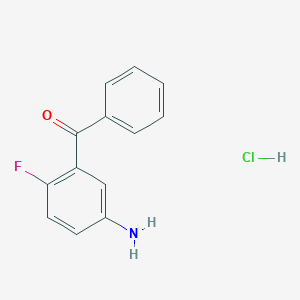

3-Benzoyl-4-fluoroaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

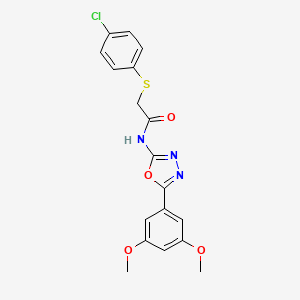

3-Benzoyl-4-fluoroaniline hydrochloride is a chemical compound used for pharmaceutical testing . It is a derivative of 4-Fluoroaniline, a colorless liquid used as a precursor to various potential applications , and 4-Fluorobenzoyl chloride, used in the synthesis of polyphenylene ether and thioether ketones .

Molecular Structure Analysis

The molecular weight of 3-Benzoyl-4-fluoroaniline hydrochloride is 251.69 . Its IUPAC name is (5-amino-2-fluorophenyl)(phenyl)methanone hydrochloride .Chemical Reactions Analysis

While specific chemical reactions involving 3-Benzoyl-4-fluoroaniline hydrochloride are not available, 4-Fluoroaniline, a related compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene .Aplicaciones Científicas De Investigación

Fluorescence Detection Enhancement

3-Benzoyl-4-fluoroaniline hydrochloride and its derivatives have been explored for enhancing the sensitivity and specificity of fluorescence detection in analytical chemistry. For instance, 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, has been synthesized and utilized as a precolumn fluorogenic reagent for the ultra-high sensitivity determination of primary amines. This application is particularly relevant in micro-column liquid chromatography with laser-induced fluorescence detection, achieving detection limits in the low femtogram range. The method demonstrates significant potential for the high-sensitivity analysis of complex biological samples like hydrolyzed proteins (Beale et al., 1989).

Synthesis of Fluorinated Compounds

Research has also delved into the synthesis of fluorinated compounds using 3-Benzoyl-4-fluoroaniline hydrochloride derivatives. For example, novel synthetic pathways have led to 4-fluoropyridines bearing aryl substituents, leveraging 2-fluoroallylic alcohols esterified with N-benzoylalanine. This process involves several steps, including Ireland-Claisen and aza-Cope rearrangements, highlighting the compound's role in facilitating complex chemical syntheses (Wittmann et al., 2006).

Fluorination of Organic Compounds

Another application is the fluorination of organic compounds, where a practical and convenient method using aqueous hydrofluoric acid and iodosylbenzene has been developed. This method has been applied to 1,3-dicarbonyl compounds like ethyl benzoylacetate, leading to fluorinated products such as ethyl 2-fluoro-2-benzoylacetate with high yields. This fluorination reaction showcases the versatility of 3-Benzoyl-4-fluoroaniline hydrochloride derivatives in synthesizing fluorinated organic molecules (Kitamura et al., 2011).

Development of Novel Fluorescence Probes

In the field of biological and chemical applications, the development of novel fluorescence probes to reliably detect reactive oxygen species (ROS) and distinguish specific species has been an important area of research. Compounds related to 3-Benzoyl-4-fluoroaniline hydrochloride have been utilized in synthesizing probes like HPF and APF, which selectively detect highly reactive oxygen species. These probes are resistant to light-induced autoxidation and have been applied in living cells to visualize generated ROS, showcasing the compound's potential in biomedical research (Setsukinai et al., 2003).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5-amino-2-fluorophenyl)-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO.ClH/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9;/h1-8H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBKLINYKYYWSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-4-fluoroaniline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfinylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2895787.png)

![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2895795.png)

![3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2895800.png)

![4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid](/img/structure/B2895805.png)

![2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride](/img/structure/B2895806.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2895807.png)

![(2,6-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2895808.png)